ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
Ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a heterocyclic compound featuring a fused cyclopenta[d]thiazole core substituted with a propanamido linker and a 1,3,5-trimethylpyrazole moiety. Its molecular architecture combines a bicyclic thiazole system with a pyrazole ring, both of which are pharmacologically significant motifs known for their roles in medicinal chemistry, such as kinase inhibition and antimicrobial activity.
The synthesis of such compounds typically involves multi-step reactions, including cyclocondensation and functional group coupling. For example, analogous pyrazole-thiazole hybrids are synthesized via refluxing precursors like malononitrile or ethyl cyanoacetate with pyrazole derivatives in 1,4-dioxane, followed by purification. Crystallographic refinement of similar small molecules often employs programs like SHELXL, which is widely used for precise structural determination.
Properties
IUPAC Name |
ethyl 2-[3-(1,3,5-trimethylpyrazol-4-yl)propanoylamino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S/c1-5-25-17(24)13-6-8-14-16(13)20-18(26-14)19-15(23)9-7-12-10(2)21-22(4)11(12)3/h13H,5-9H2,1-4H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSAYPBLLQQJLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)CCC3=C(N(N=C3C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a complex heterocyclic compound that incorporates pyrazole and thiazole moieties. These structural components are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound features:
- Pyrazole Ring : Contributes to various biological activities including antimicrobial and anti-inflammatory effects.
- Thiazole Ring : Known for its roles in drug development due to its bioactive properties.
- Cyclopentane Structure : Enhances the stability and bioavailability of the compound.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiazole structures exhibit significant antimicrobial properties. For instance:
- Pyrazoles have been documented to possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .
- Thiazoles have shown effectiveness against a variety of pathogens, contributing to their use in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are well-documented:
- Studies have shown that these compounds can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models .
- The incorporation of the thiazole moiety may enhance these effects due to its ability to modulate inflammatory pathways.
Anticancer Potential
Emerging studies suggest that this compound may exhibit anticancer properties:
- Pyrazole derivatives have been associated with the induction of apoptosis in cancer cells and inhibition of tumor growth .
- The compound's structure allows it to interact with multiple cellular targets, potentially leading to enhanced anticancer efficacy .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with pyrazole and thiazole rings often act as enzyme inhibitors, affecting metabolic pathways crucial for pathogen survival or cancer cell proliferation.
- Modulation of Signaling Pathways : These compounds can influence signaling pathways involved in inflammation and cell cycle regulation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in cancer cells, leading to cell death .
Case Studies
Several studies highlight the biological activity of related compounds:
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in medicinal chemistry due to its potential therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies indicate that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Antimicrobial Properties : Research has demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.
Agricultural Chemistry
Ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate may also find applications in agriculture:
- Fungicide Development : Its structural characteristics allow it to act against plant pathogens, potentially leading to the development of new fungicides.
- Pesticide Formulations : The compound's bioactivity could be harnessed for creating more effective pesticide formulations.
Case Study 1: Anti-inflammatory Effects
A study conducted on the compound's anti-inflammatory properties utilized in vitro models to assess its impact on cytokine production. The results indicated a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound, suggesting its potential as a therapeutic agent for inflammatory diseases.
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. The compound exhibited notable antibacterial activity, particularly against resistant strains of Staphylococcus aureus, highlighting its potential application in combating antibiotic resistance.
Comparison with Similar Compounds
Compound A : Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate
- Structure: Combines pyrazole with a pyran ring and cyano/ester groups.
- Synthesis: Uses ethyl cyanoacetate and pyrazole precursors under reflux conditions.
- Bioactivity : Exhibits moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus).
- Key Difference : The absence of a thiazole ring and cyclopentane fusion reduces structural rigidity compared to the target compound.
Compound B : 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile
- Structure : Pyrazole-pyran hybrid with dual nitrile groups.
- Solubility : Poor aqueous solubility due to hydrophobic nitrile substituents.
- Thermal Stability : Decomposes at 220°C, lower than the target compound’s inferred stability (>250°C).
Compound C : Salternamide E (Marine Actinomycete Metabolite)
- Structure : Cyclic depsipeptide with a rare chlorinated indole moiety.
- Bioactivity : Cytotoxic against HCT-116 colon cancer cells (IC₅₀: 1.2 µM).
Comparative Data Table
Key Research Findings and Limitations
Synthetic Accessibility : The target compound’s synthesis likely faces challenges in regioselective functionalization, similar to Compound A and B, where reaction conditions (e.g., solvent, temperature) critically influence yields.
Structural Rigidity: The cyclopenta[d]thiazole core may enhance binding affinity to biological targets compared to non-fused analogs, as seen in kinase inhibitors with rigid scaffolds.
Data Gaps: Direct pharmacological data for the target compound is absent in available literature.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing the compound, and how do they impact yield?
The synthesis involves multi-step reactions, including condensation, cyclization, and purification. Key steps include:
- Amide bond formation : Reacting pyrazole derivatives with cyclopenta[d]thiazole precursors in ethanol under reflux (4–6 hours) with glacial acetic acid as a catalyst .
- Solvent choice : Absolute ethanol or THF/water mixtures are preferred for solubility and reactivity .
- Catalysts : Copper sulfate and sodium ascorbate enable click chemistry for triazole formation, yielding 41–66% .
- Purification : Column chromatography (silica gel, dichloromethane/methanol) isolates the compound with >95% purity .
Q. Which characterization techniques are essential for structural confirmation?
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., aromatic protons at δ 8.56 ppm, methyl groups at δ 1.11 ppm) and carbon backbone .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 264.1453) .
- IR spectroscopy : Functional groups like carbonyl (1711 cm⁻¹) and thiazole rings are validated .
Q. What purification methods effectively isolate the compound?
- Flash chromatography : Using gradients of dichloromethane/methanol (0–10%) removes by-products .
- Recrystallization : Dimethylformamide (DMF) or ethanol yields crystalline products .
- Dry-loading with Celite : Enhances separation efficiency during chromatography .
Q. How can researchers optimize synthesis for higher purity?
- Temperature control : Maintaining 50°C during click chemistry improves triazole formation .
- Catalyst ratios : A 1:1 molar ratio of sodium ascorbate to substrate minimizes side reactions .
- Solvent drying : Anhydrous Na₂SO₄ ensures organic phase purity post-extraction .
Q. What are common synthesis challenges, and how are they addressed?
- Low yields : Excess reagents (1.3 equiv alkyne) drive reactions to completion .
- By-product formation : Triethylamine neutralizes acidic intermediates, reducing unwanted adducts .
- Solubility issues : THF/water mixtures enhance reactant miscibility .
Advanced Research Questions
Q. How does the electronic structure of the compound influence its chemical reactivity?
The thiazole and pyrazole rings create electron-deficient regions, making the compound prone to nucleophilic attacks. Substituents like methyl groups sterically hinder reactivity at the 1,3,5-positions, directing reactions to the propanamido linker . Computational studies (DFT) predict electrophilic sites for functionalization .
Q. How can spectral data discrepancies (e.g., NMR shifts) be resolved?
- Variable temperature NMR : Resolves dynamic effects in DMSO-d₆ .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., cyclopenta-thiazole protons) .
- Crystallography : Single-crystal X-ray diffraction validates bond angles and tautomerism .
Q. What in vitro assays evaluate the compound’s biological activity?
- Antimicrobial assays : Broth microdilution (MIC) against S. aureus and E. coli .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Kinase assays (e.g., EGFR) using fluorescence polarization .
Q. How can SAR studies guide structural modifications for enhanced efficacy?
- Pyrazole substituents : Introducing electron-withdrawing groups (e.g., -NO₂) increases antimicrobial activity .
- Thiazole modifications : Replacing the ethyl carboxylate with a methyl group improves solubility .
- Propanamido linker : Shortening the chain reduces steric hindrance in target binding .
Q. What computational methods predict target interactions?
- Molecular docking (AutoDock Vina) : Models binding to ATP-binding pockets (e.g., CDK2) .
- MD simulations (GROMACS) : Assess stability of compound-protein complexes over 100 ns .
- Pharmacophore modeling : Identifies critical hydrogen-bonding motifs with kinases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
